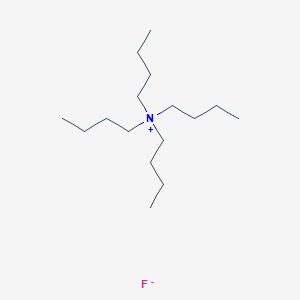
Tetrabutylammonium fluoride
Cat. No. B042501
Key on ui cas rn:
429-41-4
M. Wt: 261.46 g/mol
InChI Key: FPGGTKZVZWFYPV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US07253180B2
Procedure details


For example, 7-(4-fluoro-benzyl)-5-hydroxy-9-triethylsilanyloxy-pyrrolo[3,4-g]quinoline-6,8-dione A6.6, (Example 12, Scheme 11) is reacted at ambient temperature in dimethoxyethane solution with one molar equivalent of a dialkyl 4-bromo-2-butenylphosphonate A6.7 (J. Med. Chem., 1992, 35, 1371) and potassium carbonate, to yield the ether product A6.8, which upon deprotection with tetrabutylammonium fluoride gives the phenol A6.9.
Name
7-(4-fluoro-benzyl)-5-hydroxy-9-triethylsilanyloxy-pyrrolo[3,4-g]quinoline-6,8-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
dialkyl 4-bromo-2-butenylphosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[F:1]C1[CH:32]=[CH:31][C:5]([CH2:6][N:7]2[C:19](=O)[C:18]3[C:17](O[Si](CC)(CC)CC)=[C:16]4[C:11](C=CC=N4)=[C:10](O)[C:9]=3[C:8]2=O)=CC=1.C(=O)([O-])[O-].[K+].[K+].CCO[CH2:42][CH3:43].[CH2:44]([CH2:47]OC)OC>>[F-:1].[CH2:44]([N+:7]([CH2:6][CH2:5][CH2:31][CH3:32])([CH2:8][CH2:9][CH2:10][CH3:11])[CH2:19][CH2:18][CH2:17][CH3:16])[CH2:47][CH2:42][CH3:43] |f:1.2.3,6.7|
|
Inputs


Step One
|
Name
|
7-(4-fluoro-benzyl)-5-hydroxy-9-triethylsilanyloxy-pyrrolo[3,4-g]quinoline-6,8-dione
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(CN2C(C=3C(=C4C=CC=NC4=C(C3C2=O)O[Si](CC)(CC)CC)O)=O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Three
[Compound]
|
Name
|
dialkyl 4-bromo-2-butenylphosphonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)COC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
